2-Fluoro-4-(tributylstannyl)pyridine

Catalog No.
S735735
CAS No.
457061-31-3
M.F
C17H30FNSn
M. Wt
386.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(tributylstannyl)pyridine

CAS Number

457061-31-3

Product Name

2-Fluoro-4-(tributylstannyl)pyridine

IUPAC Name

tributyl-(2-fluoropyridin-4-yl)stannane

Molecular Formula

C17H30FNSn

Molecular Weight

386.1 g/mol

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;

InChI Key

YGKPEWRENKJYRP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F

Synthesis:

2-Fluoro-4-(tributylstannyl)pyridine is an organotin compound synthesized through various methods. One reported approach involves the reaction of 2-fluoro-4-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. [] This method offers efficient synthesis with good yields.

Applications in Organic Chemistry:

2-Fluoro-4-(tributylstannyl)pyridine serves as a valuable building block in organic synthesis due to the presence of both the fluorine atom and the tributyltin group. The C-Sn bond of the tributyltin moiety readily undergoes Stille coupling reactions, allowing the introduction of diverse functional groups at the 4th position of the pyridine ring. [, ] This versatility makes it a useful tool for the synthesis of structurally complex molecules.

Potential Applications in Medicinal Chemistry:

The incorporation of the fluorinated pyridine moiety into drug candidates has gained significant interest due to its potential impact on various aspects of drug design, including improving metabolic stability and enhancing binding affinity towards target molecules. [] While 2-Fluoro-4-(tributylstannyl)pyridine itself hasn't been extensively explored in medicinal chemistry research, its potential as a precursor for the synthesis of novel fluorinated heterocycles with potential therapeutic applications is being investigated. []

2-Fluoro-4-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a fluorine atom and a tributylstannyl group attached to a pyridine ring. Its molecular formula is C₁₇H₃₀FNSn, with a molecular weight of 386.14 g/mol. The compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and the tributylstannyl group, which is known for its utility in various organic synthesis reactions due to its ability to participate in cross-coupling reactions.

  • Substitution Reactions: The stannyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Cross-Coupling Reactions: The compound is often utilized in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it acts as a coupling partner with various electrophiles, including aryl halides .
  • Metal-Catalyzed Reactions: It can also participate in metal-catalyzed transformations to form new carbon-carbon bonds.

The synthesis of 2-Fluoro-4-(tributylstannyl)pyridine typically involves several steps:

  • Preparation of Pyridine Derivatives: Starting materials such as 4-bromopyridine can be reacted with tributylstannyl lithium to introduce the tributylstannyl group.
  • Fluorination: Fluorination can be achieved using reagents like Selectfluor or other fluorinating agents under controlled conditions to ensure regioselectivity at the 2-position of the pyridine ring.
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization.

2-Fluoro-4-(tributylstannyl)pyridine has several applications:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
  • Material Science: The compound may be used in the development of new materials, including polymers and organometallic frameworks.
  • Pharmaceutical Chemistry: It is explored for potential use in drug discovery due to its structural features that may confer biological activity.

Interaction studies involving 2-Fluoro-4-(tributylstannyl)pyridine focus on its reactivity with various electrophiles and nucleophiles during cross-coupling reactions. These studies help elucidate its role as a coupling partner and its compatibility with different reaction conditions. Understanding these interactions is crucial for optimizing synthetic routes and enhancing yields in organic synthesis .

Several compounds share structural similarities with 2-Fluoro-4-(tributylstannyl)pyridine. Notable examples include:

Compound NameStructure TypeUnique Features
2-Fluoro-4-methylpyridinePyridine derivativeMethyl group instead of tributylstannyl group
3-Fluoro-4-(tributylstannyl)pyridinePyridine derivativeDifferent position of fluorine on the pyridine ring
5-Tributylstannyl-4-fluoropyrazolePyrazole derivativeContains a pyrazole ring instead of pyridine

These compounds highlight the uniqueness of 2-Fluoro-4-(tributylstannyl)pyridine through its specific substitution pattern and functional groups, which may influence its reactivity and biological properties differently compared to its analogs .

The synthesis of 2-fluoro-4-(tributylstannyl)pyridine through traditional lithiation-stannylation protocols represents a fundamental approach in organostannane chemistry [1]. These methodologies rely on the sequential metalation of fluoropyridine substrates followed by electrophilic quenching with tributyltin chloride to form the desired carbon-tin bond [2]. The traditional approach involves directed ortho-metalation strategies that exploit the activating effect of the fluorine substituent to achieve regioselective lithiation at the 4-position of the pyridine ring [3].

Role of n-Butyllithium in Directed Ortho-Metalation

n-Butyllithium serves as the primary metalating agent in directed ortho-metalation protocols for the synthesis of 2-fluoro-4-(tributylstannyl)pyridine [1] [4]. The mechanism involves the coordination of the lithium species to the nitrogen atom of the pyridine ring, followed by intramolecular deprotonation at the ortho position relative to the fluorine substituent [3]. This process is facilitated by the electron-withdrawing nature of the fluorine atom, which activates the adjacent carbon-hydrogen bond toward metalation [5].

The metalation process with n-butyllithium requires careful control of reaction conditions, particularly temperature and solvent selection [3]. At temperatures below -78°C, the lithiation proceeds with high regioselectivity, minimizing unwanted side reactions such as nucleophilic addition to the pyridine ring [1]. The choice of solvent significantly influences the efficiency of the metalation process, with tetrahydrofuran providing optimal solvation of the lithium species and facilitating the directed metalation [4].

Research has demonstrated that the addition of chelating agents such as tetramethylethylenediamine can enhance the reactivity of n-butyllithium in these transformations [1]. The enhanced reactivity is attributed to the increased basicity and nucleophilicity of the lithium amide complex formed in the presence of the diamine additive [4]. This improvement allows for more efficient metalation under milder conditions while maintaining high regioselectivity.

ParameterStandard ConditionsOptimized ConditionsEffect on Yield
Temperature-78°C-78°CBaseline (72%)
Base equivalents1.21.1Slight improvement (75%)
Reaction time2.0 h1.5 hMaintained efficiency
Solvent additivesNoneTetramethylethylenediamineSignificant improvement (78%)

Optimization of Tributyltin Chloride Quenching Conditions

The optimization of tributyltin chloride quenching conditions represents a critical aspect in achieving high yields and selectivity in the synthesis of 2-fluoro-4-(tributylstannyl)pyridine [6]. The electrophilic quenching step must be carefully controlled to ensure complete transmetalation while avoiding decomposition of the organolithium intermediate [2]. Temperature control during the addition of tributyltin chloride is paramount, as elevated temperatures can lead to competing elimination reactions and reduced product yields [7].

The stoichiometry of tributyltin chloride relative to the lithiated intermediate significantly affects the efficiency of the stannylation process [6]. Optimal results are typically achieved with a slight excess of the tin electrophile, generally in the range of 1.1 to 1.2 equivalents [2]. This excess ensures complete consumption of the organolithium species while minimizing the formation of unwanted byproducts such as distannanes [7].

Solvent effects during the quenching step have been extensively studied, with ethereal solvents demonstrating superior performance compared to hydrocarbon solvents [6]. The coordinating ability of tetrahydrofuran and diethyl ether facilitates the transmetalation process by stabilizing the transition state and promoting the transfer of the organic group from lithium to tin [2]. The addition sequence also plays a crucial role, with inverse addition of the lithiated species to a solution of tributyltin chloride generally providing better results than direct addition [7].

Research findings indicate that the reaction temperature during quenching should be maintained between -78°C and -60°C to optimize the balance between reaction rate and selectivity [6]. Higher temperatures lead to increased side reactions, while lower temperatures result in incomplete conversion and extended reaction times [2]. The reaction time for the quenching step typically ranges from 30 minutes to 2 hours, depending on the specific reaction conditions and scale [7].

EntryTemperature (°C)Bu₃SnCl (equiv)Addition MethodYield (%)Selectivity (%)
1-781.2Direct6885
2-781.1Inverse7592
3-601.2Inverse7288
4-901.1Inverse7095

Novel Catalytic Approaches for Regioselective Stannylation

Novel catalytic methodologies have emerged as powerful alternatives to traditional lithiation-stannylation protocols for the synthesis of 2-fluoro-4-(tributylstannyl)pyridine [8] [9]. These approaches offer significant advantages in terms of functional group tolerance, reaction conditions, and atom economy [10]. Palladium-catalyzed stannylation reactions have been developed that enable the direct conversion of halogenated pyridine derivatives to the corresponding stannylated products under mild conditions [11] [12].

Nickel-catalyzed stannylation protocols have gained prominence due to their cost-effectiveness and unique reactivity profiles [9] [13]. These methods employ readily available nickel salts as catalysts and utilize atom-economical stannyl sources such as tributyltin methoxide [9]. The reaction proceeds through oxidative addition of the aryl halide to the nickel center, followed by transmetalation with the stannyl nucleophile and reductive elimination to form the carbon-tin bond [13].

Metal-free stannylation approaches represent a significant advancement in the field, offering environmentally benign alternatives to traditional methods [14] [15]. These protocols utilize highly reactive stannylpotassium reagents generated in situ from silylstannanes and potassium tert-butoxide [14]. The exceptional nucleophilicity of these reagents enables efficient stannylation under mild conditions without the need for transition metal catalysts [15].

The development of cobalt-catalyzed stannylation methods has provided access to stereoselective transformations that were previously challenging to achieve [16] [17]. These reactions proceed through chelation-assisted oxidative insertion mechanisms that ensure high levels of stereochemical control [17]. The use of organozinc stannyl reagents in these transformations offers excellent functional group compatibility and predictable reactivity patterns [16].

Catalytic MethodCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield Range (%)Key Advantages
Palladium-catalyzed2.5-5.050-808-12 h70-95Mild conditions, high selectivity
Nickel-catalyzed5.0-10.025-604-12 h85-94Cost-effective, atom economical
Metal-free030-501-4 h54-85Environmentally benign
Cobalt-catalyzed5.0-10.060-806-10 h47-85Stereoselective control

Solid-Phase Synthesis and Flow Chemistry Adaptations

Solid-phase synthesis methodologies for 2-fluoro-4-(tributylstannyl)pyridine have been developed to address the challenges associated with product purification and reaction scale-up [18]. These approaches utilize polymer-supported reagents and substrates to facilitate product isolation and enable automated synthesis protocols [19]. The immobilization of reactive species on solid supports provides enhanced reaction control and minimizes the formation of unwanted byproducts [18].

Flow chemistry adaptations have revolutionized the synthesis of organostannanes by enabling continuous processing under precisely controlled conditions [19] [20]. These methodologies offer significant advantages in terms of heat and mass transfer, reaction safety, and process intensification [19]. The use of microreactor systems allows for operation at elevated temperatures and pressures while maintaining excellent reaction control [20].

The integration of deep eutectic solvents in flow synthesis has addressed previous limitations associated with cryogenic conditions and equipment clogging [19]. These solvent systems provide enhanced stability for organometallic intermediates while enabling operation under ambient conditions [19]. The segmented flow patterns achieved with immiscible solvent systems facilitate intimate mixing while preventing unwanted side reactions [19].

Continuous stannylation processes have been developed that combine lithiation and quenching steps in a single flow system [20]. These integrated approaches reduce reaction times from hours to minutes while maintaining high yields and selectivity [20]. The precise control of residence times and reaction temperatures in flow systems enables optimization of reaction conditions that would be difficult to achieve in batch processes [20].

Synthesis MethodResidence TimeOperating TemperatureThroughputConversion (%)Key Benefits
Conventional Batch4-12 h25-80°C1-5 mmol/h70-90Established protocols
Microreactor Flow5-30 min60-120°C10-50 mmol/h85-95Rapid processing
Solid-Phase Batch1-8 h25-60°C2-10 mmol/h75-90Easy purification
Integrated Flow10-45 min40-100°C15-40 mmol/h88-94Continuous operation

The development of automated solid-phase synthesis platforms has enabled the parallel preparation of organostannane libraries for medicinal chemistry applications [18]. These systems utilize pre-loaded resin-bound substrates and reagents to execute multi-step synthesis sequences with minimal manual intervention [18]. The scalability of these approaches makes them particularly attractive for process development and manufacturing applications [19].

Palladium-Catalyzed Cross-Coupling Pathways

The catalytic cycle begins with the oxidative addition of an organic electrophile to a palladium(0) catalyst, forming a palladium(II) intermediate [7] [8]. For 2-fluoro-4-(tributylstannyl)pyridine, this step typically involves the interaction of the palladium catalyst with aryl halides or pseudohalides. The oxidative addition process exhibits activation energies ranging from 15-25 kcal/mol, depending on the nature of the electrophile and the electronic properties of the palladium catalyst [9] [10].

The electron-withdrawing fluorine substituent at the 2-position of the pyridine ring significantly influences the electronic properties of the 4-tributylstannyl group, creating a more electrophilic environment that can affect the subsequent transmetalation step [4] . Computational studies using density functional theory have demonstrated that the presence of electronegative substituents on aromatic rings can modulate the activation barriers for palladium-catalyzed processes [12] [9].

Catalyst System Optimization

Experimental investigations have revealed that the choice of palladium precursor and ligand system profoundly affects the efficiency of cross-coupling reactions involving fluorinated organostannanes [13] [9]. The most commonly employed catalyst systems include tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate in combination with various phosphine ligands. For 2-fluoro-4-(tributylstannyl)pyridine, ligands of reduced electron density, such as triphenylarsine, have shown superior performance compared to traditional triphenylphosphine systems [13] [9].

The ligand effects manifest in rate enhancements of 10²-10³ fold when moving from triphenylphosphine to more optimal ligand systems [13]. Tris(2-furyl)phosphine, for example, provides a 10.5-fold rate enhancement compared to triphenylphosphine, while triphenylarsine delivers an extraordinary 1100-fold acceleration [13]. These dramatic improvements arise from the ability of electron-poor ligands to facilitate coordinative unsaturation at the palladium center, thereby promoting the critical transmetalation step [13] [9].

Solvent and Temperature Effects

The reaction medium exerts substantial influence on the mechanistic pathway and overall reaction efficiency. Coordinating solvents such as tetrahydrofuran and dimethylformamide can participate in the catalytic cycle by stabilizing key intermediates or facilitating ligand exchange processes [12] [14]. Non-coordinating solvents like toluene typically favor cyclic transmetalation mechanisms, while coordinating solvents promote open transmetalation pathways [14] [12].

Temperature optimization represents a critical parameter for achieving high yields and selectivity in Stille coupling reactions. The typical temperature range for coupling reactions involving 2-fluoro-4-(tributylstannyl)pyridine spans 50-110°C, with the optimal temperature depending on the specific substrate combination and catalyst system employed [8] [15]. Higher temperatures generally accelerate all elementary steps but may also promote undesired side reactions such as protodestannylation and homocoupling [16] [17].

Transmetalation Kinetics and Selectivity Profiles

The transmetalation step constitutes the most mechanistically complex and often rate-determining phase of the Stille coupling cycle [9] [12] [18]. For 2-fluoro-4-(tributylstannyl)pyridine, this process involves the transfer of the fluoropyridyl group from tin to palladium, with concurrent formation of a new carbon-tin bond involving the halide or pseudohalide from the electrophilic coupling partner [7] [18].

Mechanistic Pathways

Two primary mechanistic pathways have been identified for the transmetalation step: the cyclic (SE2(cyclic)) and open (SE2(open)) mechanisms [12] [14]. The cyclic mechanism proceeds through a four-membered transition state involving simultaneous coordination of both the organostannane and the electrophile to the palladium center [12]. This pathway typically exhibits retention of stereochemistry at the migrating carbon center and is favored in non-coordinating solvents [19] [12].

The open mechanism involves sequential coordination and ligand exchange processes, proceeding through discrete intermediates rather than concerted bond formation and cleavage [12] [14]. This pathway generally results in inversion of configuration at the migrating carbon center and is promoted by coordinating solvents and additives [12] [19].

For 2-fluoro-4-(tributylstannyl)pyridine, the choice between cyclic and open mechanisms depends critically on the ligand environment, solvent system, and reaction temperature. Computational studies have revealed activation energies of 23-27 kcal/mol for transmetalation with triphenylphosphine ligands, decreasing to 19-23 kcal/mol with triphenylarsine systems [9] [13].

Kinetic Parameters and Rate Determinants

Detailed kinetic analysis of transmetalation processes involving organostannanes has revealed complex dependencies on ligand steric and electronic properties [9] [18]. Small ligands such as trimethylphosphine form overly stable palladium complexes that require high activation energies (28.2 kcal/mol) for onward reaction [9]. Conversely, excessively bulky ligands like tri-tert-butylphosphine hinder organostannane coordination, resulting in elevated activation barriers (29.8 kcal/mol) [9].

The optimal ligand systems achieve a balance between facilitating organostannane coordination and avoiding formation of kinetically inert intermediates [9]. Triphenylphosphine represents this balanced approach with moderate activation energies (26.4 kcal/mol), while electron-poor alternatives like triphenylarsine provide significantly enhanced reactivity with reduced activation barriers (18.7 kcal/mol) [9] [13].

Electronic Effects and Substituent Influence

The fluorine substituent in 2-fluoro-4-(tributylstannyl)pyridine introduces significant electronic perturbations that influence transmetalation kinetics [4] . The electron-withdrawing nature of fluorine reduces electron density on the pyridine ring, making the 4-position carbon more electrophilic and potentially facilitating the transmetalation process . This electronic activation can result in enhanced reaction rates compared to unfluorinated analogs [20] .

Hammett correlation studies for related systems have demonstrated that electron-deficient aryl groups undergo faster transmetalation from tin to palladium [10]. The fluoropyridyl system in 2-fluoro-4-(tributylstannyl)pyridine aligns with this trend, exhibiting enhanced reactivity compared to electron-neutral or electron-rich aromatic systems [10] [20].

Competing Homocoupling and Protodestannylation Side Reactions

Despite the generally high selectivity of Stille coupling reactions, several side reactions can compete with the desired cross-coupling pathway when using 2-fluoro-4-(tributylstannyl)pyridine [16] [17]. The two most significant competing processes are homocoupling of the organostannane and protodestannylation, both of which result in consumption of the valuable fluorinated building block without productive cross-coupling [21] [16].

Homocoupling Mechanisms

Homocoupling reactions involve the formation of carbon-carbon bonds between two identical organostannane molecules, typically mediated by palladium catalysts under oxidative conditions [21] [22]. For 2-fluoro-4-(tributylstannyl)pyridine, homocoupling would yield 4,4'-difluoro-2,2'-dipyridine as the unwanted byproduct [21]. This process generally accounts for 5-15% of the side product formation under typical Stille coupling conditions [17].

The mechanism of organostannane homocoupling typically involves oxidative dimerization pathways facilitated by palladium(II) species or oxygen-mediated processes [21] [22]. The presence of adventitious oxygen can dramatically accelerate homocoupling reactions, making rigorously anaerobic conditions essential for optimal selectivity [21]. Additionally, elevated catalyst loadings can promote homocoupling by increasing the concentration of reactive palladium intermediates [22].

Protodestannylation Pathways

Protodestannylation represents a particularly problematic side reaction wherein the carbon-tin bond is cleaved by protic sources, resulting in replacement of the tributylstannyl group with hydrogen [16] [17]. For 2-fluoro-4-(tributylstannyl)pyridine, this process would generate 2-fluoropyridine and tributyltin hydride, completely consuming the organostannane without productive coupling [4].

Several factors contribute to protodestannylation susceptibility, including the presence of acidic impurities in solvents or reagents, elevated temperatures, and prolonged reaction times [16]. The electron-withdrawing fluorine substituent can potentially increase the susceptibility to protodestannylation by making the 4-position carbon more electrophilic and thus more reactive toward nucleophilic attack by hydride or hydroxide sources [4].

Strategies for Minimizing Side Reactions

Effective suppression of competing side reactions requires careful optimization of reaction conditions and reagent purification protocols [16] [17]. The use of rigorously dry and degassed solvents helps minimize both protodestannylation and oxidative homocoupling pathways [21]. Additionally, maintaining stoichiometric balance between the organostannane and electrophilic coupling partner helps prevent excess organostannane from undergoing homocoupling reactions [17].

Temperature control represents another critical parameter for selectivity optimization [16]. While higher temperatures generally accelerate the desired cross-coupling reaction, they also promote side reactions. The optimal temperature window for 2-fluoro-4-(tributylstannyl)pyridine typically ranges from 80-100°C, balancing reaction rate against selectivity considerations [4] [8].

The choice of catalyst system significantly impacts the selectivity profile, with certain ligand combinations showing superior performance in suppressing side reactions [13] [9]. Electron-poor ligands that accelerate transmetalation can help minimize the lifetime of reactive intermediates, reducing opportunities for side reaction pathways [13]. Additionally, the use of copper co-catalysts has been shown to enhance selectivity in some Stille coupling systems by facilitating more efficient transmetalation processes [13].

Reaction ConditionCross-Coupling YieldHomocouplingProtodestannylationOptimal Range
Temperature (°C)85-95% at 80-100°C3-8%2-5%80-90°C
Catalyst Loading90-98% at 2-5 mol%5-12%1-3%3-4 mol%
Reaction Time88-96% at 4-8 h4-9%2-6%5-6 h
Solvent Polarity82-94% in moderate polarity6-15%3-8%THF/Toluene

Wikipedia

2-Fluoro-4-(tributylstannyl)pyridine

Dates

Last modified: 08-15-2023

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